molecular formula C6H7FN2 B11923407 5-Fluoro-N-methylpyridin-3-amine

5-Fluoro-N-methylpyridin-3-amine

Katalognummer: B11923407
Molekulargewicht: 126.13 g/mol
InChI-Schlüssel: ALAGHEWUEYHOBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-N-methylpyridin-3-amine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to fluorinate pyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-N-methylpyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and activity. For example, it can act as a potassium channel blocker, binding to voltage-gated potassium channels and reducing potassium ion efflux, which enhances impulse conduction in demyelinated axons .

Vergleich Mit ähnlichen Verbindungen

    3-Fluoro-4-aminopyridine: Another fluorinated pyridine with similar biological activities.

    5-Fluoro-4-methylpyridin-2-amine:

Uniqueness: 5-Fluoro-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Eigenschaften

Molekularformel

C6H7FN2

Molekulargewicht

126.13 g/mol

IUPAC-Name

5-fluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7FN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI-Schlüssel

ALAGHEWUEYHOBR-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=CN=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.